molecular formula C10H10N2O5 B021293 Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- CAS No. 2243-69-8

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-

Cat. No. B021293
CAS RN: 2243-69-8
M. Wt: 238.2 g/mol
InChI Key: HSCNPJOXRGUVFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A new catalytic system for the synthesis of N-(4-hydroxyphenyl)acetamide through the reductive carbonylation of nitrobenzene has been developed, offering a more sustainable and efficient approach (Vavasori et al., 2023).

Molecular Structure Analysis

  • Research on similar compounds, like N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, includes characterization through techniques like NMR and X-ray crystallography, which are critical for understanding their molecular structure (Romero & Margarita, 2008).

Chemical Reactions and Properties

  • The interaction between nitro and acetamido groups in similar molecules like o-nitroacetanilide and its derivatives has been studied, revealing significant chemical shift changes (Zhang Da-yang, 2004).

Physical Properties Analysis

  • For compounds like N-(4-Methyl-2-nitrophenyl)acetamide, solvatochromism studies have been conducted to understand the effect of different solvents and temperatures on their physical properties (Krivoruchka et al., 2004).

Chemical Properties Analysis

  • The study of N-(4-(4-Bromobutoxy)-2-nitrophenyl)acetamide provides insights into the chemical properties of similar compounds. These include the effects of different reactants and reaction conditions on yield and product purity (Zhang Da-yang, 2004).

Scientific Research Applications

Degradation and Environmental Impact

A significant area of research involving Acetamide derivatives includes their role in environmental pollution and degradation processes. Acetaminophen (ACT), for example, undergoes degradation through advanced oxidation processes (AOPs) producing various by-products, including acetamide. Studies have focused on understanding the kinetics, mechanisms, and biotoxicity of these by-products. The degradation pathways of acetaminophen, leading to compounds like acetamide, highlight the environmental impact and the necessity for effective degradation strategies to mitigate potential ecological threats (Qutob et al., 2022).

Pharmacological and Toxicological Aspects

Research has extensively explored the pharmacological metabolism and toxicological effects of acetaminophen, which is related to acetamide derivatives. Studies have detailed the metabolic pathways of acetaminophen, elucidating the role of acetamide as a metabolite and its implications for liver toxicity and treatment strategies. These investigations offer insights into the complex interactions within the body and the potential risks associated with overdose and chronic use, thereby informing clinical practices and therapeutic approaches (Cai et al., 2022).

Molecular Synthesis and Chemical Analysis

Another avenue of research involves the synthesis and analysis of acetamide derivatives for potential therapeutic applications. Studies have delved into the chemical properties and biological activities of these compounds, exploring their roles as intermediates in drug synthesis or as active pharmaceutical ingredients. The exploration of acetamide derivatives in medicinal chemistry underscores their significance in developing new pharmacological agents and enhancing existing therapeutic options (Al-Ostoot et al., 2021).

Antidotal and Protective Mechanisms

Acetamide derivatives have also been studied in the context of their protective mechanisms against drug-induced toxicities. N-acetylcysteine (NAC), a compound related to acetamide, has been investigated for its role in mitigating the toxic effects of drugs like acetaminophen through its antioxidant properties and its ability to enhance glutathione synthesis. This research highlights the therapeutic potential of acetamide derivatives in treating and preventing liver toxicity and other adverse drug reactions (Minarini et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, Acetamide, indicates that it is suspected of causing cancer (Carcinogenicity Category 2, H351) . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

properties

IUPAC Name

(4-acetamido-3-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCNPJOXRGUVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277239
Record name 4-(acetylamino)-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-

CAS RN

2243-69-8
Record name N-[4-(Acetyloxy)-2-nitrophenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 1325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetylamino)-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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